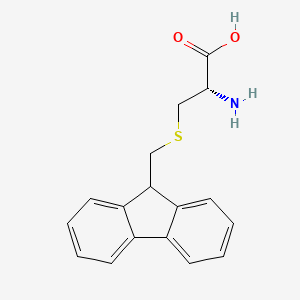

H-D-Cys(Fm)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

257288-48-5 |

|---|---|

Molekularformel |

C18H17NO4S |

Molekulargewicht |

299.39 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

H-D-Cys(Fm)-OH chemical properties

This guide details the chemical properties, synthetic utility, and handling protocols for H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine).[1] It is designed for researchers requiring precise control over thiol protection strategies in peptide synthesis and peptidomimetic development.[1]

Chemical Properties, Orthogonality, and Application Protocols[1]

Molecular Identity & Physicochemical Profile[1][2][3]

H-D-Cys(Fm)-OH is a non-proteinogenic amino acid derivative.[1] It combines the proteolytic resistance of the D-enantiomer with the unique base-labile properties of the S-fluorenylmethyl (Fm) protecting group.

| Property | Specification |

| Chemical Name | S-(9-Fluorenylmethyl)-D-cysteine |

| Formula | C |

| Molecular Weight | ~299.4 g/mol |

| Stereochemistry | D-configuration (R-isomer at |

| Protecting Group | S-Fm (Sulfur-9-Fluorenylmethyl) |

| Solubility | Soluble in DMF, DMSO, NMP.[1][2][3][4] Sparingly soluble in water/ethanol.[1] |

| Appearance | White to off-white crystalline powder |

| Stability | Stable to TFA (Trifluoroacetic acid) and HF (Hydrofluoric acid).[1] Unstable in Piperidine/DBU. |

Structural Mechanistics: The S-Fm Paradigm

The critical feature of this molecule is the S-Fm group. Unlike the acid-labile Trityl (Trt) or the oxidation-labile Acetamidomethyl (Acm) groups, S-Fm is cleaved via

2.1 The Orthogonality Trap

The S-Fm group presents a specific challenge in Solid Phase Peptide Synthesis (SPPS) that requires expert handling:

-

In Boc SPPS: S-Fm is highly orthogonal .[1] It survives the repetitive TFA treatments used to remove the N-terminal Boc group. It allows for the generation of free thiols on-resin (using piperidine) or remains intact for post-cleavage handling.[1]

-

In Fmoc SPPS: S-Fm is NOT orthogonal to standard chain elongation. The 20% piperidine used to remove N-terminal Fmoc groups will also cleave the S-Fm group, leading to premature thiol exposure, oxidation, or side reactions.

Guidance: Use H-D-Cys(Fm)-OH primarily in Boc chemistry or as the N-terminal residue in Fmoc chemistry.[1]

2.2 Cleavage Mechanism

The deprotection follows an E1cB-like elimination mechanism. A base abstracts the acidic proton from the fluorenyl ring (position 9), causing the elimination of dibenzofulvene (DBF) and releasing the thiolate.

Figure 1: Mechanism of S-Fm cleavage. Note the risk of DBF re-alkylation if scavengers are not present.

Experimental Protocols

Protocol A: S-Fm Cleavage (Solution Phase)

This protocol is used to liberate the thiol group selectively without affecting acid-labile groups (like Boc or tBu) present on the scaffold.[1]

Reagents:

-

Base: Piperidine or Diethylamine (DEA).[1]

-

Solvent: DMF (degassed).[1]

-

Scavenger:

-Mercaptoethanol (BME) or Dithiothreitol (DTT).[1] Crucial for trapping DBF.

Step-by-Step:

-

Dissolution: Dissolve the peptide/amino acid (approx. 0.1 mmol) in degassed DMF (2 mL).

-

Reaction: Add Piperidine to a final concentration of 20-50% (v/v).

-

Modification: Immediately add 2% (v/v) BME or 5 equivalents of DTT.[1] This prevents the liberated dibenzofulvene from reacting back with the free thiol.

-

-

Incubation: Stir at room temperature for 30–60 minutes under inert atmosphere (

or Ar). -

Work-up:

Protocol B: Usage in Boc Solid Phase Synthesis

Context: Installing D-Cys with the intention of post-synthetic site-specific modification.

-

Coupling: Use standard DCC/HOBt or DIC/Oxyma activation.[1] H-D-Cys(Fm)-OH couples efficiently; no special precautions are needed regarding steric hindrance compared to the L-isomer.[1]

-

Chain Elongation: Proceed with Boc deprotection (50% TFA/DCM).[1] The S-Fm group is stable.[6][7]

-

Selective Deprotection (On-Resin):

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield after Deprotection | Re-alkylation by Dibenzofulvene. | Increase scavenger load (DTT/BME) during the piperidine step.[1] |

| Incomplete Coupling | Steric hindrance (rare for Cys) or aggregation.[1] | Double couple using HATU/DIEA; check resin loading.[1] |

| Unexpected Mass (-178 Da) | Premature S-Fm loss.[1] | Ensure no secondary amines (piperidine) were used if the intent was to keep Fm intact.[1] |

| Racemization | Base-catalyzed epimerization.[1] | Use collidine instead of DIEA during coupling; minimize pre-activation time.[1] |

Storage: Store H-D-Cys(Fm)-OH at +2°C to +8°C, desiccated. Protect from light.[1]

Strategic Selection: When to use H-D-Cys(Fm)-OH?

The following logic tree assists in selecting the correct cysteine derivative for your synthesis.

Figure 2: Decision matrix for selecting S-Fm protected cysteine.

References

-

Kudryavtseva, E. V., et al. "S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection."[8] Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 2149–2155.[4] Link

- Key Insight: Details the mechanism of S-Fm formation and cleavage, and the risks of transprotection during Fmoc synthesis.

-

Albericio, F. "Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis."[1] Biopolymers (Peptide Science), vol. 55, no.[1] 2, 2000, pp. 123-139.[1] Link

- Key Insight: foundational review on orthogonality, establishing the base-lability of the fluorenylmethyl group.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link[1]

- Key Insight: Comprehensive encyclopedia of protecting groups, confirming S-Fm stability profiles.

-

Bodanszky, M., & Bednarek, M. A. "S-9-Fluorenylmethyl-L-cysteine."[1] International Journal of Peptide and Protein Research, vol. 20, no. 5, 1982, pp. 434-437.[1] Link

- Key Insight: The original characterization of the S-Fm group's utility and cleavage conditions.

Sources

- 1. Fmoc-Phe-Cys-OH | C27H26N2O5S | CID 39846936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Fmoc-Cys-OH) | C36H32N2O8S2 | CID 14389771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. renyi.hu [renyi.hu]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

Technical Deep Dive: H-D-Cys(Fm)-OH Structure & Synthesis

Executive Summary & Chemical Identity

H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine) is a specialized, orthogonal amino acid building block used in advanced peptide synthesis. Unlike the ubiquitous S-Trityl (Trt) group, which is acid-labile, the S-Fluorenylmethyl (Fm) group is acid-stable but base-labile .

This unique property profile makes H-D-Cys(Fm)-OH critical for strategies requiring the retention of side-chain protection during Boc-chemistry acidolysis (TFA/HF) or for "post-cleavage" modification strategies in Fmoc chemistry where the thiol must remain protected after resin cleavage.

Chemical Profile

| Property | Specification |

| Chemical Name | S-(9-Fluorenylmethyl)-D-cysteine |

| Common Abbreviation | H-D-Cys(Fm)-OH |

| Molecular Formula | C₁₇H₁₇NO₂S |

| Molecular Weight | 299.39 g/mol |

| Chirality | D-Enantiomer (R-configuration at |

| Protecting Group | 9-Fluorenylmethyl (Fm) on Sulfur |

| Solubility | Soluble in DMF, DMSO, dilute acid/base; slightly soluble in water.[1] |

| CAS Number | 84888-34-6 (Generic for Cys(Fm), check stereochemistry specific) |

Strategic Utility: The Orthogonality Logic

The selection of H-D-Cys(Fm)-OH is rarely accidental; it is a tactical choice for complex regioselective disulfide bond formation.

The "Fm" Advantage

In standard Fmoc-SPPS, Cysteine is typically protected with Trt (removed by TFA). However, if a peptide contains multiple disulfide bridges, global deprotection leads to random oxidation (scrambling).

The S-Fm group offers a third dimension of orthogonality:

-

Acid Stability: It survives 95% TFA (Fmoc cleavage cocktail) and HF (Boc cleavage).

-

Base Lability: It is removed by piperidine or ammonia.[2]

-

Differentiation: It allows the peptide to be cleaved from the resin with the S-Fm group intact, enabling purification of the protected intermediate before selective deprotection.

Figure 1: Orthogonality landscape of Cysteine protecting groups. S-Fm provides a base-labile option distinct from acid-labile (Trt) and oxidation-labile (Acm) groups.

Synthesis Protocol: H-D-Cys(Fm)-OH

Objective: Selective S-alkylation of D-Cysteine without N-alkylation.

Mechanistic Insight

The synthesis relies on the nucleophilicity of the thiolate anion. Since the sulfur atom is a better nucleophile than the nitrogen atom (especially at lower pH ranges where the amine is protonated), we can achieve selective S-alkylation using 9-fluorenylmethyl chloride (Fm-Cl).

Critical Control Point: The pH must be carefully controlled. If the pH is too high (>9), N-alkylation becomes a competing side reaction. If too low, the thiol is not sufficiently nucleophilic.

Reagents Required[1][3][4][5][6][7][8]

-

Starting Material: H-D-Cys-OH·HCl (D-Cysteine Hydrochloride)

-

Reagent: 9-Fluorenylmethyl chloride (Fm-Cl)

-

Solvent System: DMF (Dimethylformamide) and Phosphate Buffer (pH 7.5) or Liquid Ammonia (Classic method).

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

Protocol A: The Two-Phase System (Recommended for Safety)

This method avoids liquid ammonia and uses phase transfer principles.

-

Preparation:

-

Dissolve 10 mmol of H-D-Cys-OH·HCl in 20 mL of degassed water.

-

Adjust pH to ~7.5–8.0 using 2M NaOH. Do not exceed pH 9.

-

-

Reaction:

-

Dissolve 11 mmol (1.1 eq) of 9-Fluorenylmethyl chloride (Fm-Cl) in 20 mL of DMF.

-

Add the Fm-Cl solution dropwise to the aqueous Cysteine solution over 30 minutes while stirring vigorously.

-

Observation: A white precipitate (the product) typically begins to form as the reaction proceeds.

-

-

Completion:

-

Stir at room temperature for 2–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).

-

-

Work-up:

-

Cool the mixture to 4°C.

-

Filter the precipitate.

-

Wash the cake with water (to remove salts) and cold ether (to remove unreacted Fm-Cl).

-

Recrystallize from hot Ethanol/Water or DMF/Water.

-

Protocol B: The Liquid Ammonia Method (Classic/High Yield)

Reference: Bodanszky & Bednarek, 1982. This method yields high purity but requires handling condensed ammonia.

-

Condense ~50 mL of dry ammonia at -78°C.

-

Dissolve D-Cysteine (free base or HCl) in the liquid ammonia.

-

Add 9-Fluorenylmethyl chloride (stoichiometric amount).

-

Stir for 1 hour at reflux (ammonia boiling point, -33°C).

-

Allow ammonia to evaporate.

-

Acidify the residue with dilute HCl to pH 6 to precipitate the zwitterion.

-

Wash with water and ether.

Figure 2: Synthetic workflow for H-D-Cys(Fm)-OH via selective S-alkylation.

Quality Control & Characterization

To ensure the integrity of the D-isomer and the protecting group, the following QC steps are mandatory.

| Test | Method | Acceptance Criteria |

| Identity (MS) | ESI-MS or MALDI-TOF | [M+H]⁺ = 300.4 ± 1 Da |

| Purity (HPLC) | C18 Column, Acetonitrile/Water (+0.1% TFA) | > 98% Area |

| Chirality | Chiral HPLC or Optical Rotation | Must match D-standard. (L-isomer |

| Melting Point | Capillary Method | 185–188°C (Decomposition) |

| TLC | BuOH:AcOH:H2O (4:1:1) | Single spot, Rf ~0.5 |

Technical Note on Racemization: The synthesis conditions (pH < 9) generally preserve optical purity. However, if the pH spikes during the addition of base, partial racemization to the L-isomer may occur. Always verify optical rotation against a standard.

Handling and Storage

-

Storage: Store at +2°C to +8°C. For long-term (>6 months), store at -20°C.

-

Stability: H-D-Cys(Fm)-OH is stable to atmospheric oxidation compared to free cysteine, but prolonged exposure to light should be avoided due to the fluorenyl chromophore.

-

Incompatibility: Avoid contact with secondary amines (piperidine, morpholine) during storage, as these will cleave the S-Fm group via

-elimination.

References

-

Bodanszky, M., & Bednarek, M. A. (1982). Synthesis of S-(9-fluorenylmethyl)-L-cysteine and of cysteinyl peptides protected with the S-Fm group.[2] International Journal of Peptide and Protein Research.

-

Albericio, F., et al. (1990).[3] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[4][3] International Journal of Peptide and Protein Research.

-

Kudryavtsev, D. S., et al. (2012).[5][6] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[1][5][6] Beilstein Journal of Organic Chemistry.[1]

-

Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 6. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Base-Labile Thiol Protecting Groups for Cysteine

A Senior Application Scientist's Perspective

Introduction: The Critical Role of Cysteine and Thiol Protection

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. The nucleophilicity and redox activity of the thiol group are central to a vast array of biological functions and biomedical applications, from disulfide bond formation that dictates protein structure to site-specific bioconjugation for creating antibody-drug conjugates (ADCs).[1][2] However, this very reactivity presents a significant challenge during chemical synthesis. Unprotected thiols are prone to a host of undesirable side reactions, including oxidation, alkylation, and racemization.[1][2]

To navigate this synthetic minefield, the thiol group must be "masked" with a temporary protecting group. This guide provides a deep dive into a specific and highly valuable class: base-labile thiol protecting groups . We will explore their mechanisms, strategic applications, and the practical considerations essential for their successful implementation in research and drug development.

The Concept of Orthogonality in Cysteine Protection

In complex peptide synthesis, particularly when multiple disulfide bonds must be formed in a specific order, the concept of orthogonality is paramount.[1][3] An orthogonal set of protecting groups allows for the selective removal of one type of group under a specific set of conditions, while other protecting groups remain completely intact.[1][3] Base-labile protecting groups are a key component of this orthogonal toolbox, offering a deprotection strategy that is distinct from acid-labile, photolabile, or heavy-metal-labile groups.

Orthogonal deprotection strategy for regioselective disulfide bond formation.Key Players: A Tour of Base-Labile Thiol Protecting Groups

While the trityl (Trt) group is often considered acid-labile, its deprotection can be influenced by basic conditions, and it is frequently used in strategies where base-lability is a consideration. However, the quintessential base-labile thiol protecting group is the 9-fluorenylmethyl (Fm) group.

The 9-Fluorenylmethyl (Fm) Group

First introduced for cysteine protection in the 1980s, the 9-fluorenylmethyl (Fm) group is prized for its clean, base-mediated cleavage.[1][2][4] It is particularly valuable in Boc-based solid-phase peptide synthesis (SPPS), where it remains stable during the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc removal.[2][5]

Mechanism of Deprotection: The lability of the Fm group stems from the acidity of the proton at the C9 position of the fluorene ring system. A base, typically piperidine or ammonia, abstracts this proton, initiating an E1cb-type elimination reaction that liberates the free thiol and dibenzofulvene.[6]

<caption>Base-catalyzed elimination mechanism for Fm group removal.caption>

Advantages:

-

High Orthogonality: Stable to strong acids like HF and TFA, making it ideal for Boc-SPPS.[2][5]

-

Clean Cleavage: The byproducts are generally non-reactive with the peptide.

Disadvantages:

-

Incompatibility with Fmoc-SPPS: The Fm group is cleaved under the same conditions used to remove the Nα-Fmoc group, making it unsuitable for standard Fmoc-based synthesis.[1][2]

-

N- to S-Fm Transprotection: Under certain basic conditions, an N-terminal Fmoc group can be transferred to a free cysteine thiol, an unexpected side reaction.[6][7]

-

Solubility Issues: Fm-protected peptides can sometimes exhibit poor solubility.[1]

Trityl (Trt) and its Derivatives: A Case of Dual Lability

The trityl (triphenylmethyl, Trt) group is arguably the most common protecting group for cysteine in Fmoc-SPPS.[8] While primarily classified as acid-labile, its removal is sensitive to the reaction conditions, and it can be cleaved under moderately basic conditions in some contexts, although this is less common. Its widespread use in Fmoc synthesis, which involves repetitive base treatment for Fmoc deprotection, necessitates its stability to piperidine.[9]

Mechanism of Deprotection (Acid-Catalyzed): The primary cleavage mechanism involves protonation of the sulfur atom followed by the departure of the highly stable trityl cation. This cation must be trapped by a scavenger to prevent side reactions.[10][11][12]

<caption>Acid-catalyzed deprotection of the Trityl group.caption>

Key Considerations in Fmoc-SPPS:

-

Stability to Piperidine: Fmoc-Cys(Trt)-OH is stable to the standard 20% piperidine in DMF used for Fmoc deprotection.[9]

-

Racemization: C-terminal cysteine residues protected with the bulky Trt group are susceptible to base-catalyzed racemization during subsequent coupling steps.[1][13]

-

β-Elimination: Another potential side reaction, especially for C-terminal Cys(Trt), is the elimination of the protected thiol to form a dehydroalanine intermediate, which can then react with piperidine to form a piperidinylalanine adduct.[14][15]

Derivatives for Tuned Lability:

-

4-Methoxytrityl (Mmt): More acid-labile than Trt, allowing for its removal under milder acidic conditions (e.g., 1-2% TFA in DCM), which can be useful for on-resin disulfide bond formation.[16][17]

Comparative Analysis of Thiol Protecting Groups

The selection of a protecting group is a critical decision in the design of a synthetic strategy. The following table summarizes the properties of key base-labile and related protecting groups.

| Protecting Group | Abbreviation | Primary Lability | Stability | Common Deprotection Conditions | Key Applications & Notes |

| 9-Fluorenylmethyl | Fm | Base | Acid (TFA, HF), Catalytic Hydrogenation | 50% piperidine in DMF; NH3 in MeOH[1][4] | Ideal for Boc-SPPS. Incompatible with standard Fmoc-SPPS.[2] |

| Trityl | Trt | Acid | Base (piperidine) | 95% TFA with scavengers (TIS, EDT)[11][18] | Most common for Fmoc-SPPS.[8] Risk of racemization and β-elimination at C-terminus.[13][14][15] |

| 4-Methoxytrityl | Mmt | Acid (High) | Base (piperidine) | 1-2% TFA in DCM with scavengers[16][17] | More acid-labile than Trt, enabling on-resin manipulations.[16] |

| Acetamidomethyl | Acm | Not Base-Labile | Acid, Base | Iodine (oxidative), Hg(II) or Tl(III) salts | Orthogonal to both acid- and base-labile groups. Used for complex, multi-disulfide peptides.[18][19] |

Field-Proven Methodologies: Experimental Protocols

Protocol: Base-Mediated Deprotection of S-Fm Group (Post-Synthesis)

This protocol is suitable for a purified, Fm-protected peptide synthesized via the Boc-SPPS strategy.

-

Dissolution: Dissolve the lyophilized peptide in DMF to a concentration of 1-5 mg/mL.

-

Deprotection: Add piperidine to the solution to a final concentration of 50% (v/v).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[1]

-

Monitoring: Monitor the reaction progress by reverse-phase HPLC to confirm the disappearance of the starting material and the appearance of the deprotected product.

-

Work-up: Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide. Wash the pellet several times with cold diethyl ether to remove residual piperidine and dibenzofulvene-adduct.

-

Drying: Dry the final peptide under high vacuum.

Protocol: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from Resin (Fmoc-SPPS)

This protocol describes the final cleavage from the solid support, which concurrently removes the S-Trt group.

-

Resin Preparation: After the final Nα-Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail is effective for peptides containing Cys(Trt).[10]

-

Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[10]

-

CAUTION: Prepare the cocktail in a fume hood. TFA is highly corrosive.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[20]

-

Incubation: Gently agitate the slurry at room temperature for 2-4 hours.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold volume of cold diethyl ether. A white precipitate should form.

-

Isolation and Washing: Pellet the crude peptide by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether to remove scavengers and organic byproducts.[9]

-

Purification: Dry the crude peptide and purify by preparative reverse-phase HPLC.

<caption>Workflow for cleavage and S-Trt deprotection in Fmoc-SPPS.caption>

Troubleshooting and Advanced Considerations

Mitigating Side Reactions with C-Terminal Cys(Trt)

As mentioned, C-terminal Cys(Trt) residues are prone to side reactions during Fmoc deprotection.[13][15]

-

Problem: Racemization and/or formation of 3-(1-piperidinyl)alanine.[1][15]

-

Causality: The electron-withdrawing effect of the resin linkage increases the acidity of the α-proton, making it susceptible to abstraction by the piperidine base. This leads to epimerization or β-elimination.[17]

-

Solution:

-

Use 2-Chlorotrityl Chloride Resin: This highly acid-labile resin allows the protected peptide to be cleaved while keeping side-chain protecting groups intact, avoiding prolonged exposure of the C-terminal residue to base.

-

Employ Milder Bases for Fmoc Deprotection: Using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce side reactions.

-

Alternative Protecting Groups: For particularly problematic sequences, using a less bulky or more stable protecting group like Acm might be necessary, though this requires a different final deprotection strategy.[13]

-

Incomplete Trityl Deprotection

-

Problem: The final peptide product shows a mass corresponding to the Trt-adduct.

-

Causality: The cleavage of the S-Trt bond is a reversible reaction. The highly stable trityl cation can re-attach to the nucleophilic thiol if not effectively scavenged.[10][11]

-

Solution:

-

Ensure Sufficient Scavengers: Use an adequate concentration of scavengers like triisopropylsilane (TIS) and/or EDT in the cleavage cocktail. TIS is a highly effective scavenger for the trityl cation.[10][21]

-

Increase Cleavage Time: For stubborn deprotections, extending the cleavage time to 4-6 hours may be necessary.[10]

-

Use a Stronger Scavenging Cocktail: For peptides with multiple Cys(Trt) or other sensitive residues like Trp and Met, using a more robust cocktail like Reagent K is recommended.[10]

-

Conclusion: Strategic Implementation for Success

Base-labile thiol protecting groups, particularly the Fm group, are indispensable tools in the arsenal of the peptide chemist, offering a crucial axis of orthogonality for the synthesis of complex molecules. While the workhorse Trt group is primarily acid-labile, understanding its behavior in the basic environment of Fmoc-SPPS is critical for avoiding common pitfalls like racemization and β-elimination.

Successful peptide synthesis does not rely on simply following a recipe; it requires a deep, mechanistic understanding of the chemistry at play. By carefully selecting protecting groups based on the overall synthetic strategy, anticipating potential side reactions, and optimizing deprotection conditions, researchers and drug developers can harness the full potential of cysteine chemistry to build the next generation of peptide-based therapeutics and research tools.

References

- The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbG5IAzYVTvThQm_S-oADPSH601iDvje5vmDpmMgLNIAhfPWB-ogfzB8UMXHv9wyiWKhs5mRUikCwGIZiVUcONDGI0FB_AKi2Z16bM_vSOrliaMb3JXiRqsPxC0EBzTOEbdgU=

- Fmoc-Cys(Trt)-OH [103213-32-7] - Aapptec Peptides. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfsXLQKbhlIDmVrWNUXLfX3VN1MV6FnZlA7DjpuaRqBqiIBBpoKfE-l3sQ_cs9u-CHpmKcFD2hR9CYQBQhXpGkrBG54kAmjVDNv3sANBVx7CQmzBGiIHybZSLnjgKqOGxkRPnL-L6F3GJAaKMnlaKfBd1LoGd3Mq3jMWn9WaDxA_edYaf9xc-KCObRABpJy7marOkYV684UcKqFbjUsV0UVgkNsbSFB-PGwiwRFKJk9eZ6Np8Iow==

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMEdq2lOSCZ1x36Okqit-t_bVUUk_PQUWVCik37y9krda2Tlh2oL8QSav7bhpj33dtTwYfGS376RoImhivcJ1r2MtZjMB7J6YmXoi9EF-UX6FJ3xhvOve7jL1LfMTHvPh27I0AueWi3EKMPFEW4DTweinDPzUITrq3mGrxjr-G0pG8SguxD0XJyM8i3ESVq0E_2YYkyOuYeOcKbQ-NTxChe6kHLj2Gbsi3pqOuCY8LYWMRzi7dZwIvfi11qxdTTSMi

- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMP3xvicPQI0KXEc7bc8wuE5yV27ZiLIzReK6ZOVbSPncJA-K_HD_BbgMaQqZ0eYCp9qSNdPJGSZQD2w6TGuXu90l6CI4jvA6RHpO9Jr2lJH4K3THqgiFkwbuuHNuOGxu4SdVf8hMMH74h-zqleiChqUXOG7z1wTY

- Cysteine protecting groups: applications in peptide and protein science - ResearchGate. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzIkJ5JeKR_3UlZaFvjC_jXr1_bxk-VnvpNvZbJ4p5x8SiyRFhgdMRBhyuLKK8h-HomY9Ia9Eaz6O_BuXNrh6OL-w1CFOdUh4GE35RiCd_eK5pHl1V-f9PpD6ZVZvgM1O5boOBNDBcSwgVfIKGVjw5prHXwhs2kBmEhXlzTQqFLt9EkKcvNT_2pILqoR7jAGnmOYrmUFNHBclrxC9AICllo_v0_iuNCTsBt5RrQeC7paDk7Y=

- (a) Cys thiol protection with the 9-fluorenylmethyl (Fm) protecting... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEutUlcjDWBiW-uzUg87CwRlQGdQM8yn6H9CxdpzvLiU2EASlqVUKHbbFlET4C0T6txyYUZlH2-RUTZY31fHjAxKYEkpsHaXmw3Rwenx2YXsEebN9wURmGXlSrkFM_RyuvvsZeUvFZvsTSiTh2qTwLKL12Zq-mC8MVGimKfWHHBX5iwLwFaZjzel0rq46B7jqP9Hy4FkK7VH_4xA7QcPDeGMQtcSofRK0CSgoTRlW5izaftgKx9ED8whjVobH-D6VaF

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0GU90y0slp_ESANe0X3113b5jKPrS023AnLmiIZ-oe17z20eW7w8hXMUKq7Rs36MnFQJA8WY0pIp6r5RidSRw4ax9DPFTXgpWDmUYJ4YeY08tgGNcjahvGrbM-zHlX3db3pxc1X5t3wtzNzSoVF-m9ng3jG5PuYYVlsq7LJA5P6xv44bUPIQPvAGwXTDc8qNvJwF8Hfp_Dt0iOteiRYf5RNPwafXgPms=

- (S)-9-Fluorenylmethyl-L-cysteine, a Useful HF-stable Derivative for Peptide Synthesis - RSC Publishing. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgRufmIZjyACG4OTrUE2906xte0GTe0kKM5N786nFU1bH-2h8xFqdaYdT1eVuyLJQ6FOMJSiwZVKrnK8bG4VoeJkGmTYdO6Gvfx64z4XeLK6tK7Jol3mc7aYKdvNk_Gbp9HA8JWO9oNMJvKrfUclmUMC8hzugDo5Ya_g==

- CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4aGS5MWfmF4rX0798IUvKajbPsqw5sGYC-E3psBaC76Ez2LqzQ5OfgFnaiatKvu20VVct2ENo6a1Ce968j5XFAUz6TNLFqzwhREZwbt7G6Edu958f9QnHh0o3UPtqj9YRPzUldaCCi7WxJg==

- common side reactions with Fmoc-Cys(Trt)-OH in SPPS - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbSyURd8L6eJ21ZrLHrMGUxRW2Vwsf90vZmtUTUps8HVP8WKDmxnQPkE1IPrj4Mj98tJBp4pTmfu6C9pEe_tfdPejBf2FJrPwvfJR7YSFbBUfHHbABbvKYbAilI7_NR1HP3mORh60ZKu3YfQxkduEgR4xMuqfz7VugoSMr_IpJDKTHFEpLzZshyHA0X6DANA==

- Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU99CRZwAxlOnpe6XgT3k35K1hU2fQL96zfcZGeVa6_OVeGzHRP60lpxrr-qEQrtIdUnzM7j19-2lUdnolNCkDwdpzP3K_enQCD5Uq5IYPXhmUsrWFgB3fXZSxTgFFtPLJ0eI=

- Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8dY0V8FBGp8KR-knq_aQA1FMnLxcC93T-1Cq8aNt_LS4uBwlC2AaikQK6j-YmSeoYAugj_rr68i4KMzOokaB5wMyeapwx3_itopBgc-q4DKqROgbltyxF4c3XkKP4csq65yraKyhva4lMQ6E=

- troubleshooting incomplete trityl group deprotection from cysteine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0e4v8cEqaTMTyKSGKb1cTA9jpQFGtLNIYn_xa1Sp6QYwSn5TYdeh_K-_-6ufQqMblm9cP4qpADugm6BpJBTpIWafKBIuKQnAdDl3l59GcJpImM9M_hSo9RClECQ2e2WxwcoA9H4EVKuTwLtSxHjqxFFoEFlBJR94tWPx7B01x_FWvJBBfq66kHpghYLvqBVZtaCVhBnGPAEm3ndSC3-o=

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (2024, September 14). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2v6C6GBj3BJJG4StcJiz9S5R42MlaXh7UIiF3YTjH4bUJx7C5JLYk9jiTewtxa_y5WM6IPxYXBO9dLgjtxJ7fj5O3WfRKpsc9cCp63tI-SaSppgLMSKSFFWXjKYg8UNZhhYSvAvFim1Srx6x3fXE=

- 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides | Organic Letters. (2016, February 12). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpcS946XQzm7DK9gZVMyxmn_GgQSLnBVC_8VoTnOV1N3dRou1E5z6q2fj0pSQrMeFqwNkODe67RmZeqkbEc5Yk88Ig-TvWSsHcAggnctiJY1GMNcui13n2W9bJo5dbs7RhJIKfhdUIOWK1SDZzvUY=

- Optimizing the removal of an STmp protecting group | Biotage. (2023, February 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImdp-zGRccfNnQvQuUg0N0ee6LOdJmGKDr4klLwNFtFhu0x2uckipjjQX8wN8_bMJfW60AMPYRF_u3E5IAheStdt0znxc9_BvJyyqtVa7mU0wYPpHf45nh74pVw2_3YcfQHU2vSEKAyOBFpp9wvmUolpb2KzZ3VMmOSgaHjJkBHwAjbJ0pwkbd4M=

- Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (2022, June 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGAII5UwUpOjxJReCm1qtQXSEJmIrNRfVnecNcaQttYINtdmVbfwb3Z9yVAEO20iYEkFw-rWO2UTSyo0FBdwB54gRn9b9T5nWQckaPgOPsZWbC7MywTjz-zjMp0mZeTaMSnCh5ctVJ0MT_DbkVnIJabmiNc77xki4v

- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMI8MjSJmCYWdRXGHdENGx0p61C54iSuClbvu_tyxJI1g7vaNZX4V4DcePoBaiZMFCZF1v8b5jnWY88mQ5K5380lAxM2jr6z_GupuR7xbgq6CXHLaUujjbLZiwVQkfgB7ASMU36KROnLo851Q=

- S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. (2012, December 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY9_rSSW4hV0SuJu54xHm6RSppBrnAd9gmYJ9Ri_HHZzUJJzo4rdPVZygvl7gfyUclOtd6XnwP3Q2xWqb8pVbj_-wjolznRL-pfymhTRp70V1X-7xqWKZrj-4=

- Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0gadQbEk3T2M_yhL6rTgAyoePeZKbqdxOM_OQKEwWuFQmgeAL0fZ_mSVtwEzMlBOhFxy_FGVTwPDjB8JeRZ3zV2QSlJJvnavbiJgdXiopzRYx2vLMXsoHnCTnHhAx_d_UL4=

- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (2022, December 2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzSNfNxCRRUENr4Xt03J4SNpx-SdR9kMJfADI4Uy083AJ0-5w-H-HyxPmR1_U8JzgT3gYc1uQSmHK2-iRbO-EQf09ZvH7uA1Hz-ghhDvkjHfF87FjTDFQy_xGvKmHCutP1fiQensGDLc7MWPoWRtaBGxBba5BauESSxgSNA-PINw==

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3KLu6c0H2b5543TWcSJA7QVGCW2Ld80cuOuypcjxbI0ckRWrbLr6xpxwHKdhvdeCAVqhz6ytjJ1nnzJTY6FlWx2t5VS14a0S0kruDzNjZh3P_oYAzOImu2Cn-GTdcd3j2lYbGUuVTkMi7XpYMeYt9ASGomDJKwgRwbGC-WRwZfi289h_4UImB1GF1NlGowVrp3HB6Ub5P61kPt7c0QxWN_uTrQt0Ld_mYAt0-gxJ3yc1iKuG3wnCWbIIaB604mTbLSdzSxIRh3fwjIHJh1X1VnhI=

- Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid - ResearchGate. (2025, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DD8ju0PNIYyDPPj6NarcaMh_qi-4_zw2mEMHSOhSOP7yh5SUontAKUSpF7bVr9cxIB9dWWHs2amOjlMum6SmmHr1766oYkkYylbxm93iIaPshIrswkntBxjzxMTVTn4KiVrR2Q5G19kCJhOptCL_XNqY1r3hKVyVORUSmcWP-YH9TWUCI7ROy5DcRJBsLBC4oLGVYk3GsjLx_F5afYrwwd2dgXxLIfUygJb6f8L5dK61-qCR7RQFagHpyYavWhyVk6kZAP7KEp_u833udeT2KQ==

- S-Fluorenylmethyl protection of the cysteine side chain upon N α -Fmoc deprotection. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWpyIPSJmzQ6U5oq1zwvt9Lu1O_x5eLFAc0fBdJZqglTnQWple7U7K1jNN8WqcijcT6Bb7Ry6ieSmW0hhnIGqSXY5hqt80qHwslx40ym6hGaP48PbsD4H-x0rpEj_VyTaDv-eaD-fY8evMaeiOwvzGw==

- Chapter 5 Thiol Protecting Groups. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9ZWUYlLsfIJtXcdyZr14mvWxTFeh0oQZHWH5wAJt-THEuBeoJ48bVvL33Te-hPTgOpAyQepmMc26m2LDnEdQDLq-bgjBQDdOP0E9Yq8NqceOo-5Iksi0PW4Dyw6g9QwoAjYvgnIociDoNjpdzmArNhY8tkn3rVRhuGshwintXdWJt9D-AA==

- Cysteine Protecting Groups Applications in Peptide and Protein Science | PDF - Scribd. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOcV3jEPoz1wWKpdgkqBEZ4c3j3D_vYukUYMa_0WSqKUPh7IKIXUC4_A9UjbWGJBd7U4AOoa5bSRVB9drg0aQNkNx4mSUKKTAyqQ9wDfjSVWKo9QjqIn9e-NhyASQoOqPpZxPaZqlJ2BVcc0RTer29T0FuIzBiYwqz2_oLn1epzPCWxr5kQQTQyBNfJvsdtuaX6Am-96FPTa32HcI7ryan8KEBAA2OZJwRVQ=

- 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfA9ok2RaNk272pJe9nzepKnIbqapmKdUZwDrTtFPOguSb3mPfFGgWWHnEI32Ik8hEBT-fXhpCSAJsQWVH3y-8vydDxJiwOxzplSnzlxKFlwzTjyfAppXkStzT_H27RpMuvVjgJIKv9v2xJh1Zv6EW3bF2hqmQ18ptl66lzkD1R8GvOFXEKw==

- On cysteine and cystine peptides. Part V. S-trityl - RSC Publishing. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5ki4WmhuhxktbgJ0YJOdLI-BKba3wzibLLgBWuxFfSSYxTJy5hwESmKOhAKtVulSsLhW5mhMYYjuOfALv5_zrug36zgY48frJ3foHMrV9FAblOiSx-bbRSxXnqmDP8ZZqWcaWXE61cXQwuVHTgTvbQyvT81yYeVBpKLUz_k=

- Cysteine Derivatives - Bachem. (2021, October 11). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwgrqA--X_NbZwb47P2Xk4wuGQBo8AYlF_CqWLGxwYKri1a60Ymi2B_bPE2-vNvF6F2CQ3gWXdytOO6azF8UkC_uQjOyFjddAorMwNbwgGeSSTf21SbpJE--_72VY6QkfYNqkH8P1H5KX8i7QgTJvvXiHK08j3RU0-oX-J6EpeGffekNO5

- Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB_1PesC1ClkXBbuh3gClLPzBkC-UTjBmnLgKFfdZNKEp7DFw5k9fy6rQL2k9oCbXPsNJZfmqeBEaLV6P9Q0rGutPTG5QUJ9jUqzVN_gSIATE1kVvmZIQHEw1j1qxgO-R6hxG2BeI6uumuC-LocePROJEFSIUpGFbnuNEvdEyGsniFax0duX6kL7WPq128NogiN4cfRt7syNfilU8-NeEHve7t-LRb1JawYMRj3LY7_49Uy8gld0SvSqvFdUbi6XM9NrYfx7dpMt64l-ABcdbOzw==

- One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue - American Chemical Society. (2021, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbYSNFiPVxC9y9cWaEkhTUnjAzx2EZcdQSMiLZPHQ9DXxvxJODLeydmIRGU2CajAkfeAX3_zitynqEp4sVDtk8o27JDIKHpFQ8xGLM59xrSJmPj5qiZ7blPwrzbpxyJsx6vFQsgLh7G83Lwiq1CMc=

- A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - PubMed. (2022, January 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF196n0RQ6l9-cl7gIXz6RNMzP7qiAeKcgqCh7E35cfw9DHbDXqgCgKzdnrzjvN4kTeearztseDwX1WtT1v1lI9VoW1SZd9R57M-UR82LC_Mshe0HWp2RnW1nSxaCHhdOAvmrzg

- Convenient Syntheses of Fluorenylmethyl-Based Side Chain Derivatives of Glutamic and Aspartic acids, Lysine, and Cysteine - ResearchGate. (2025, August 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELvbyFX91spnDHvLov7MKO094NhgAoK7NREvKTsp38zSjjF-o2s75fK2i18HR_h-_msNzaaGONm1BhfwzR-6ubdZ7K27NE54ftcYrWxF7tW7Z-bARFGInwbYhQKRq9jyl8eruEn_DZVkcX2DsMyYFUU3hLiFFWiDJ2Vr2OBzYUKdOrnzs-cLEYiSdoAkMyHxTS6ZJF45FntUhtYdKTMbjOb-np8RpQuC7sfzm15ajCfUj5efdDJrbCw00AO3zta2_qh4ClHBYj0SSPAL2HVFFCybYr7oaEZK0-mNr9QuN6ESaJSltZg==

- Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBj_v6St0qaN95RqjdaLJTKuH-_ju2LjybYxY9RPgpy-l3gnDuMvvGySIcjot1MdwDMX2Fbgl2mnn1hYogpDf5G_qfgv5RqQ6CbCsAXsuKMbRunDSkmsG8KDkAEHl4MS-6IYoTn7H-7A8nnAZup8CWtC8Ah5HQ-kurk66X_4ZXdG6tg==

- (S)-9-Fluorenylmethyl-L-cysteine, a useful HF-stable derivative for peptide synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOPcdkRXxqw2uq7LVBVWqyzUZyop2wpOS9JdGjE-DbdO-h-ynOyQb9iFjvEjPIcKm0fAPyqR4Qh1mpCMrvFn2fxUVYrMw118qIxkR_MRmY3feYgEf6vfNJjXIb55kXo-sJVXSeXvritvmw89pGpkFQL4xdG781xf8r71bTYM=

- One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH) | Semantic Scholar. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaGaV9PcemyavtKB__WapAjLxsavHK9C9YL98uUuegN8dbfGd_W24dwbGebvPYbMOO4ofCeq9tVoRIIB2cYepx90dM_r8EtsTAkValRfTHIcYW1yMGE5-pmLte5O7mbpeYtresIcWP5_g3scj44-WL6GAd7fe_Ds6PRtde6kyrIArHpzfekQTHT6HZaKk9wtXiWR97TCqOYBkZIvbgtAA4Q1rAnfFBNKFteT21lXXxL3ZkhsxZP7rIN_n1nEOnOD-BWDI2eoSowsOqzI=

- Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRix-SbqCtWDXHKv1HGcCxH4tLfQi7b54K58VfItYuIXYUj73yhtyVm60orDPA8aM2vplfxCYg4Eo_hz6dD6gdQ_UBsv8hH_TCIGWz3DC0NworKNZCTA12FF12QjohFfg6aLv6AEqdxPvu1HU=

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-9-Fluorenylmethyl-L-cysteine, a useful HF-stable derivative for peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 7. d-nb.info [d-nb.info]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. bachem.com [bachem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. digital.csic.es [digital.csic.es]

- 18. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic On-Resin Deprotection of S-Fluorenylmethyl (Fm) Cysteine

Topic: On-resin deprotection of Fm-protected cysteine Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Peptide Chemists

Abstract & Strategic Context

The protection of Cysteine’s sulfhydryl group is a critical decision point in Solid Phase Peptide Synthesis (SPPS). While S-Trityl (Trt) and S-Acetamidomethyl (Acm) are industry standards for Fmoc chemistry, the S-Fluorenylmethyl (Fm) group occupies a unique and often misunderstood niche.

Unlike the acid-labile Trt group, S-Fm is stable to strong acids (HF, TFA) but is cleaved via base-catalyzed

Critical Distinction: This guide specifically addresses the S-Fm (9-fluorenylmethyl) thioether, not the S-Fmoc (fluorenylmethoxycarbonyl) carbonate, which is significantly more labile.

Mechanistic Foundation: The -Elimination Pathway

Understanding the deprotection mechanism is prerequisite to troubleshooting. The removal of the Fm group follows an E1cb pathway driven by the acidity of the fluorenyl C9 proton.

Mechanism of Action[1][2]

-

Proton Abstraction: A base (typically Piperidine or DBU) abstracts the acidic proton at the 9-position of the fluorenyl ring.

-

Elimination: The resulting carbanion stabilizes via the formation of dibenzofulvene (DBF) , cleaving the C-S bond and releasing the peptide thiolate.

-

The Scavenging Imperative: The released DBF is highly electrophilic. Without adequate scavenging, the free peptide thiolate will re-attack the DBF exocyclic double bond, regenerating the S-Fm group (transprotection) or forming irreversible adducts.

Visualization: Base-Catalyzed Deprotection & Scavenging

Figure 1: The E1cb elimination pathway of S-Fm removal. Note the critical role of base excess in scavenging DBF to prevent re-alkylation.

Comparative Stability Matrix

To validate the selection of S-Fm, compare its stability profile against other common Cys protecting groups.

| Protecting Group | Structure | Cleavage Condition | Orthogonality Context |

| S-Fm (Fluorenylmethyl) | Thioether | 20-50% Piperidine or DBU | Stable to TFA/HF. Ideal for Boc SPPS . |

| S-Trt (Trityl) | Thioether | 1-5% TFA (dilute) | Acid-labile. Standard for Fmoc SPPS. |

| S-Acm (Acetamidomethyl) | Thioacetal | I₂ or Tl(TFA)₃ | Stable to Base & Acid. Requires oxidative cleavage. |

| S-Mob (Methoxybenzyl) | Thioether | HF (High Acidity) | Stable to TFA.[1] Standard for Boc SPPS (permanent). |

Experimental Protocols

Protocol A: Standard On-Resin Deprotection (Boc Strategy)

This protocol is designed for removing S-Fm groups in a Boc-SPPS workflow or for selective side-chain deprotection.

Reagents Required:

-

Deprotection Cocktail: 50% (v/v) Piperidine in DMF (N,N-dimethylformamide).

-

Wash Solvent: DMF (HPLC Grade).

-

Reducing Wash: 5%

-Mercaptoethanol (BME) or DTT in DMF (Optional but recommended to prevent disulfide formation).

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin (approx. 100 mg) in DMF for 20 minutes to ensure solvation of the polymer matrix.

-

Deprotection Cycles:

-

Drain DMF.

-

Add 50% Piperidine/DMF (approx. 5-10 mL per gram of resin).

-

Agitate at Room Temperature for 5 minutes .

-

Drain.

-

Repeat the addition and agitate for 15 minutes .

-

Note: The high concentration of piperidine acts as both the base and the scavenger for the released dibenzofulvene.

-

-

Washing:

-

Wash with DMF (3 x 2 min).

-

Wash with DCM (Dichloromethane) (3 x 2 min) to shrink resin and remove piperidine traces.

-

Wash with DMF (3 x 2 min) to re-swell.

-

-

Thiol Stabilization (Critical):

-

Immediately treat resin with 5% BME/DMF for 5 minutes. This maintains the Cysteine in the reduced (-SH) state and scavenges any residual electrophiles.

-

Wash thoroughly with DMF.

-

Protocol B: Quantitative Validation (Ellman’s Test)

Visual confirmation is insufficient for thiol deprotection. The Ellman’s Test provides a self-validating quantitative metric.

Reagents:

Procedure:

-

Weigh ~5 mg of dried resin into a vial.

-

Add 50 µL of Ellman’s Reagent solution (4 mg/mL in buffer) and 2.5 mL of Buffer.

-

Incubate for 15 minutes.

-

Observation: A distinct yellow color in the supernatant indicates free thiols (release of TNB anion).

-

Quantification: Measure absorbance of the supernatant at 412 nm . Compare against a standard curve or calculating loading using

.

Visualization: Experimental Workflow

Figure 2: Operational workflow for S-Fm removal and validation.

Troubleshooting & Expert Insights

The "Transprotection" Trap

In standard Fmoc SPPS, the removal of the N-terminal Fmoc group generates DBF. If a peptide contains a free Cysteine (or a labile S-protecting group), the DBF can react with the sulfur to form S-Fm unintentionally.

-

Symptom: Unexplained mass increase of +178 Da on Cysteine residues.

-

Prevention: Use DTT or TIS (Triisopropylsilane) as a scavenger during Fmoc removal if free thiols are present.

-

Correction: If S-Fm is accidentally formed, apply Protocol A to remove it.

Solubility Issues

The hydrophobicity of the Fluorenyl group can cause aggregation in longer peptides.

-

Solution: Perform the deprotection at 40°C or add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine cocktail to accelerate the elimination kinetics.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[8]

-

Mulligan, I. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[9][10] Beilstein Journal of Organic Chemistry, 8, 2149–2155.

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.[3]

-

BroadPharm. (n.d.). Ellman’s Assay Protocol.[2][3][4][5][11] BroadPharm Technical Protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. peptide.com [peptide.com]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 10. d-nb.info [d-nb.info]

- 11. v.web.umkc.edu [v.web.umkc.edu]

Technical Guide: Regioselective Disulfide Engineering with H-D-Cys(Fm)-OH

This guide details the application of H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine) as a critical orthogonal tool for regioselective disulfide bond formation . While standard Solid Phase Peptide Synthesis (SPPS) often relies on acid-labile (Trt, Mob) or iodine-labile (Acm) protecting groups, the Fm (Fluorenylmethyl) group provides a unique base-labile dimension.

This protocol focuses on the Boc-SPPS strategy , where the S-Fm group is most valuable due to its stability against TFA (used for Boc removal) and its selective removal by Piperidine (which leaves benzyl-based side chain protection intact).

Executive Summary & Strategic Utility

In complex peptide therapeutics (e.g., conotoxins, defensins, insulin analogs), correct disulfide topology is dictated by the sequence of oxidation. Random oxidation often leads to misfolded "dead-end" isomers.

H-D-Cys(Fm)-OH serves two critical functions:

-

Stereochemical Control: The D-isomer introduces specific conformational constraints (e.g., β-turns) that can stabilize the bioactive fold or enhance proteolytic resistance.

-

Orthogonal Protection (The "Third Dimension"): The S-Fm group is base-labile . This creates a perfect orthogonality window in Boc-chemistry :

-

Boc: Acid-labile (TFA) [Temporary N-protection]

-

Cys(Mob)/Cys(Meb): HF-labile [Permanent/Bridge A]

-

Cys(Acm): Iodine-labile [Bridge B]

-

Cys(Fm): Base-labile (Piperidine) [Bridge C]

-

Key Advantage: Using Cys(Fm) allows for on-resin cyclization of a specific bridge using mild base, prior to HF cleavage. This pre-organizes the peptide backbone, significantly improving the yield of subsequent folding steps.

Mechanism of Action: The Base-Labile Switch

The S-Fm protecting group is removed via a

-

Proton Abstraction: The base abstracts the acidic proton from the 9-position of the fluorenyl ring.

-

Elimination: The electron pair collapses to form a double bond, expelling the cysteine thiolate (

) and forming dibenzofulvene . -

Scavenging: The highly reactive dibenzofulvene must be sequestered (usually by excess piperidine or a thiol scavenger) to prevent it from re-alkylating the free thiol.

Orthogonality Matrix

| Protecting Group | Lability Condition | Stability | Role in Regioselectivity |

| Boc (N-term) | TFA (Trifluoroacetic acid) | Base, Iodine | Temporary chain elongation. |

| S-Fm (Fluorenylmethyl) | Piperidine (20-50% in DMF) | TFA, HF, Iodine | Bridge 1 (On-Resin) |

| S-Mob (Methoxybenzyl) | HF (Hydrofluoric Acid) | TFA, Piperidine, Iodine | Bridge 2 (Post-Cleavage) |

| S-Acm (Acetamidomethyl) | Iodine ( | TFA, HF, Piperidine | Bridge 3 (Solution) |

Experimental Protocol: Boc-SPPS with H-D-Cys(Fm)-OH

Phase A: Reagent Preparation

H-D-Cys(Fm)-OH acts as the starting material. For SPPS, the N-terminus must be protected.

-

Conversion to Boc-D-Cys(Fm)-OH:

-

Dissolve H-D-Cys(Fm)-OH in Dioxane/Water (1:1) with

. -

Add

(1.1 eq). Stir at RT for 12h. -

Acidify (pH 3), extract with EtOAc, and crystallize.

-

Why: Ensures compatibility with the Boc elongation cycle.

-

Phase B: Solid Phase Synthesis (Boc Strategy)

Resin: MBHA or PAM resin (Stable to Piperidine). Coupling: DIC/HOBt or HBTU/DIEA.

-

Elongation: Perform standard Boc cycles (TFA deprotection -> Neutralization -> Coupling).

-

Note: S-Fm is stable to 50% TFA/DCM used for Boc removal.

-

-

Incorporation: Couple Boc-D-Cys(Fm)-OH at the desired positions.

Phase C: On-Resin Regioselective Cyclization (Bridge 1)

This step forms the first disulfide bond while the peptide is still anchored to the resin.

Step-by-Step:

-

Wash: Wash resin with DMF (3x) and DCM (3x).

-

S-Fm Deprotection:

-

Treat resin with 50% Piperidine in DMF for 30 minutes.

-

Critical: Repeat this step to ensure complete removal.

-

Scavenging: The excess piperidine acts as a scavenger for the dibenzofulvene byproduct.

-

-

Wash: Extensive washing with DMF (5x) to remove all traces of piperidine and fulvene adducts.

-

Oxidation (Cyclization):

-

Method A (Air): Suspend resin in DMF adjusted to pH 8-9 with DIEA. Bubble air through the suspension for 4-12 hours.

-

Method B (Ellman's Reagent): Treat with 0.1 M Ellman’s reagent in DMF for 1 hour. (Faster, easy to monitor).

-

-

Validation: Perform the Ellman test on a resin bead. It should be negative (no free thiols).

Phase D: Cleavage and Secondary Cyclization

-

HF Cleavage: Treat resin with anhydrous HF/Anisole (9:1) at 0°C for 1 hour.

-

Result: Peptide cleaves from resin; S-Mob groups are removed (exposing Bridge 2 thiols); S-Acm remains intact; Bridge 1 (formed in Phase C) remains intact.

-

-

Purification 1: Isolate the mono-disulfide intermediate via HPLC.

-

Bridge 2 Formation: Oxidize the free thiols (formerly Mob) using DMSO (10%) in Ammonium Acetate buffer (pH 8) or Air oxidation.

-

Bridge 3 Formation (Optional): Treat with Iodine in MeOH/Water to remove S-Acm and form the final bridge simultaneously.

Workflow Visualization

The following diagram illustrates the orthogonal workflow for a 3-disulfide peptide using the D-Cys(Fm) strategy.

Figure 1: Step-wise orthogonal deprotection strategy utilizing S-Fm for the first, on-resin disulfide bridge.

Troubleshooting & Quality Control

Common Pitfall: Beta-Elimination of Cysteine

Prolonged exposure of Cysteine to strong base can cause elimination of the sulfur itself, converting Cys to Dehydroalanine.

-

Solution: S-Fm removal is fast (20-30 mins). Do not exceed 1 hour. Use 20% Piperidine with 0.1M DBU for faster kinetics if steric hindrance is high, allowing shorter exposure times.

Monitoring: The Ellman Test

Since the first cyclization is on-resin, standard HPLC cannot be used immediately.

-

Take a few resin beads.

-

Wash with DCM.

-

Add 1 drop of Ellman's Reagent solution (DTNB).

-

Observation:

-

Yellow: Free thiols present (Oxidation incomplete).

-

Colorless: No free thiols (Oxidation complete).

-

Dibenzofulvene Trapping

If the dibenzofulvene byproduct is not washed away efficiently, it can re-react with the free thiol.

-

Protocol Adjustment: If yield is low, add DTT (Dithiothreitol) or

-Mercaptoethanol to the washing DMF steps after Piperidine treatment but before Oxidation. This scavenges the fulvene irreversibly.

References

-

Albericio, F., et al. (2000). "Orthogonal Cysteine Protection: S-Fm and S-tBu Strategies." Methods in Enzymology. Link

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). "Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics." Chemical Reviews, 114(2), 901–926. Link

-

Postma, T. M., & Albericio, F. (2014). "Dithiol-Based Scavengers for the Fmoc-SPPS of Cysteine-Containing Peptides." Organic Letters, 16(10), 2598–2601. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455–2504. Link

-

Bachem. (2021). "Cysteine Derivatives and Disulfide Bond Formation." Bachem Technical Notes. Link

Sources

H-D-Cys(Fm)-OH in the synthesis of cyclic peptides

Application Notes & Protocols

Topic: H-D-Cys(Fm)-OH in the Synthesis of Disulfide-Bridged Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Fluorenylmethyl (Fm) Group in Peptide Cyclization

The synthesis of cyclic peptides, particularly those constrained by a disulfide bridge, is a cornerstone of modern therapeutic development. Cyclization enhances metabolic stability, improves receptor affinity and selectivity, and constrains the peptide into a bioactive conformation.[1][2] The successful synthesis of these complex architectures hinges on a robust orthogonal protection strategy, which allows for the selective deprotection of specific functional groups without affecting others.[3][]

In the toolkit of the peptide chemist, the 9-fluorenylmethyl (Fm) group for cysteine-thiol protection holds a unique and powerful position. H-D-Cys(Fm)-OH, a D-cysteine derivative, provides an elegant solution for post-cleavage, solution-phase disulfide bond formation. The Fm group is distinguished by its unique cleavage condition: it is stable to the trifluoroacetic acid (TFA) cocktail used for final peptide cleavage from the solid support but is quantitatively removed by piperidine—the same reagent used for Nα-Fmoc deprotection during chain elongation.[5][6]

This singular characteristic allows for the synthesis and purification of a fully deprotected linear peptide with only the cysteine thiol(s) selectively masked. Subsequent treatment with a mild base unmasks the thiol groups, setting the stage for a clean, controlled intramolecular cyclization in solution. This guide provides a detailed exploration of the chemistry behind the Fm protecting group and a comprehensive, field-tested protocol for its application in the synthesis of disulfide-bridged cyclic peptides.

Scientific Principles: Orthogonality and the Fm Protecting Group

In Solid-Phase Peptide Synthesis (SPPS), orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions.[3][] In a typical Fmoc/tBu strategy, three levels of orthogonality are employed:

-

Nα-Fmoc group: Base-labile (removed by piperidine) for temporary protection during chain elongation.[]

-

Side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf): Acid-labile (removed by TFA) for "permanent" protection during synthesis.[]

-

Specialized side-chain groups: Cleaved under specific, non-overlapping conditions (e.g., photolysis, reduction, or alternative bases).

The S-Fm group falls into this third category, sharing its cleavage condition (piperidine) with the Nα-Fmoc group, but its strategic value is realized after the peptide has been cleaved from the resin. Because it is completely stable to TFA, it survives the final cleavage step, which removes all other side-chain protecting groups.[5]

The Mechanism of Fm Deprotection

The cleavage of both Fmoc and Fm groups by piperidine proceeds via a β-elimination mechanism. The base abstracts the acidic proton from the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the free amine (for Fmoc) or thiol (for Fm).[8][9] The liberated DBF is an electrophile that is subsequently scavenged by the excess piperidine to form a stable adduct. This shared mechanism underscores the elegance of this protection scheme.

Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group is critical and dictates the entire cyclization strategy. The Fm group is ideal for post-cleavage solution-phase cyclization.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Use Case |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), standard TFA cleavage.[10][11] | On-resin cyclization. Removed with other acid-labile groups unless cleaved selectively under very mild acid. |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate. Stable to TFA and piperidine.[5][11] | Orthogonal. Allows for purification of protected peptide, followed by solution-phase oxidative cyclization. |

| tert-Butyl | tBu | Strong acid (HF, TFMSA), Hg(OAc)₂. Stable to TFA.[5][10] | Orthogonal. Used in Boc chemistry or for post-cleavage cyclization after purification of the fully protected peptide. |

| 4-Methoxytrityl | Mmt | Very mild acid (1% TFA in DCM).[5][12] | On-resin cyclization. Highly acid-labile, allowing selective deprotection on-resin while other groups (e.g., tBu) remain. |

| 9-Fluorenylmethyl | Fm | Base (e.g., 20% Piperidine in DMF). Stable to TFA.[5][13] | Orthogonal. Ideal for post-cleavage solution-phase cyclization after TFA-mediated deprotection of all other side chains. |

Application Workflow: Synthesis of a Cyclic Peptide using H-D-Cys(Fm)-OH

This section details a complete workflow for the synthesis of a disulfide-bridged cyclic peptide. The process leverages the unique properties of the Fm protecting group to achieve a controlled, solution-phase cyclization.

Sources

- 1. cem.de [cem.de]

- 2. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 8. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 10. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: High-Fidelity Incorporation of H-D-Cys(Fm)-OH in Peptide Synthesis

Topic: Coupling methods for incorporating H-D-Cys(Fm)-OH Content Type: Application Note & Protocol Guide

Executive Summary

The incorporation of H-D-Cys(Fm)-OH (D-Cysteine side-chain protected with the 9-fluorenylmethyl group) presents a unique chemoselective challenge. Unlike standard protecting groups (Trt, Acm, Mob), the S-Fm group is base-labile and acid-stable .[1] This orthogonality profile renders it incompatible with standard Fmoc SPPS cycles (where piperidine removes S-Fm prematurely) but makes it an invaluable tool for Boc chemistry or Solution Phase strategies requiring regioselective disulfide bond formation.

Furthermore, as a D-amino acid cysteine derivative, this residue is highly susceptible to racemization (conversion to the L-isomer) during activation. This guide details the protocols necessary to couple this residue while maintaining stereochemical purity (>99%) and protecting group integrity.

Chemical Profile & Strategic Analysis

Molecule: H-D-Cys(Fm)-OH

-

Stereochemistry: D-configuration (susceptible to base-catalyzed epimerization).

-

Side Chain Protection: S-(9-Fluorenylmethyl).[2]

-

Stability:[1] Stable to TFA, HF, and catalytic hydrogenation.

-

Lability: Cleaved by secondary amines (Piperidine, Morpholine) and strong bases (DBU).

-

-

Solubility: Low in non-polar solvents due to zwitterionic nature; requires polar aprotic solvents (DMF, NMP) or temporary silylation for solution-phase coupling.

The Orthogonality Matrix

The following decision matrix dictates the synthesis strategy. You cannot use this building block in standard Fmoc SPPS chain elongation.

Figure 1: Decision tree highlighting the incompatibility of S-Fm with standard Fmoc deprotection cycles.

Critical Challenge: Preventing Racemization

Cysteine derivatives are the most prone to racemization among all amino acids. The sulfur atom exerts an electron-withdrawing effect on the

Rules for Engagement:

-

Avoid Strong Bases: Never use DBU or high concentrations of DIPEA during coupling.

-

Preferred Activators: Use DIC/Oxyma Pure (neutral pH activation).

-

Collidine Buffer: If a tertiary amine is required (e.g., with HATU), use 2,4,6-Trimethylpyridine (Collidine) instead of DIPEA, as its steric bulk prevents proton abstraction at the

-carbon.

Protocol A: Solution Phase Fragment Condensation

Context: Coupling free amine H-D-Cys(Fm)-OH to an activated carboxyl fragment.

Objective: Couple H-D-Cys(Fm)-OH to Fragment-COOH without racemizing the fragment or the cysteine, while preserving the base-labile Fm group.

Materials

-

Carboxyl Component: Fragment-COOH (1.0 eq)

-

Amine Component: H-D-Cys(Fm)-OH (1.1 eq)

-

Coupling Reagents: DIC (1.1 eq), Oxyma Pure (1.1 eq)

-

Solvent: DMF (Anhydrous)

-

Silylating Agent (Optional): BSA (Bis(trimethylsilyl)acetamide) – improves solubility of the zwitterion.

Step-by-Step Procedure

-

Solubilization (The Zwitterion Challenge):

-

Suspend H-D-Cys(Fm)-OH in minimal DMF.

-

Note: If solubility is poor, add BSA (2.0 eq) and stir at RT for 30 mins. This temporarily protects the carboxylic acid and amine as silyl esters/amines, vastly improving solubility in organic solvents. The silyl groups hydrolyze upon workup.

-

-

Activation:

-

In a separate vessel, dissolve Fragment-COOH and Oxyma Pure in DMF.

-

Cool to 0°C (Ice bath).

-

Add DIC dropwise. Stir for 2-5 minutes to form the active ester.

-

-

Coupling:

-

Add the H-D-Cys(Fm)-OH solution (or silylated mixture) to the activated fragment.

-

Crucial: Do NOT add DIPEA. The reaction should proceed at neutral/slightly acidic pH generated by Oxyma.

-

Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Workup:

-

Dilute with EtOAc. Wash with 5% KHSO₄ (removes Oxyma/DIC urea) and Brine.

-

Avoid basic washes (NaHCO₃) if the exposure time is long, to prevent slow degradation of S-Fm, though brief washing is usually acceptable.

-

Protocol B: Resin Loading (Boc-SPPS Strategy)

Context: Loading H-D-Cys(Fm)-OH onto a Merrifield or PAM resin for C-terminal modification.

Prerequisite: You must first N-protect the zwitterion if you intend to build a chain on it, or use it as the final residue. Assuming you convert it to Boc-D-Cys(Fm)-OH first (standard Boc protection: Boc₂O, NaOH/Dioxane, careful pH control).

Protocol: Cesium Salt Method (Gisin Method)

Best for preventing racemization during loading.

-

Preparation of Cesium Salt:

-

Dissolve Boc-D-Cys(Fm)-OH in EtOH/H₂O (1:1).

-

Add 20% Cs₂CO₃ solution until pH 7.0 (neutral).

-

Evaporate to dryness and dry over P₂O₅ overnight. Result: Boc-D-Cys(Fm)-OCs .

-

-

Loading:

-

Swell Merrifield Resin in DMF.[3]

-

Add Boc-D-Cys(Fm)-OCs (1.5 eq relative to resin chloride capacity).

-

Heat to 50°C for 12–24 hours.

-

Note: The S-Fm group is stable to these mild basic conditions (carbonate is weaker than piperidine).

-

-

Capping:

-

Filter resin.[4] Cap unreacted sites with Ac₂O/DIPEA in DMF (short burst).

-

Protocol C: S-Fm Deprotection (Post-Synthesis)

Context: Selective removal of S-Fm after peptide assembly and cleavage.

Since S-Fm survives HF (Boc cleavage), you can isolate the peptide with the S-Fm group intact.

Reagents:

-

Piperidine (20-50% v/v) in DMF.[5]

-

Alternatively:DBU (1-2% v/v) in DMF (Faster, but riskier for racemization).

Procedure:

-

Dissolve the purified, lyophilized peptide (containing S-Fm) in degassed DMF.

-

Add Piperidine to reach 20% concentration.

-

Stir under Argon for 30–60 minutes.

-

Monitoring: Monitor by HPLC. The byproduct dibenzofulvene forms an adduct with piperidine, which is easily separated.

-

Precipitation: Precipitate the deprotected peptide into cold diethyl ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization (>1% L-isomer) | High base concentration during coupling. | Switch to DIC/Oxyma (Base-free). If base needed, use Collidine .[6] Perform coupling at 0°C. |

| Premature S-Fm Loss | Exposure to primary/secondary amines. | Ensure no Piperidine traces in solvent lines. Verify DMF quality (no amine contaminants). |

| Low Solubility | Zwitterionic nature of H-D-Cys(Fm)-OH. | Use BSA (silylation) or HFIP (Hexafluoroisopropanol) as a co-solvent. |

| Formation of Dehydroalanine.[7] | Avoid strong bases. Keep reaction times optimized. |

Racemization Pathway Visualization

Figure 2: Mechanism of base-catalyzed racemization. The sulfur atom increases the acidity of the alpha-proton, making it susceptible to abstraction by bases like DIPEA.

References

-

Albericio, F., et al. (2001).[8] "Preparation of protected peptide fragments using the Fmoc/tBu strategy." Biopolymers, 60(3), 191-199.[8]

-

Han, Y., et al. (2004). "Synergistic effect of Oxyma Pure and DIC in peptide coupling." Organic Letters, 6(20), 3561-3564.

-

Kessler, H., & Siegmeier, R. (1983). "Racemization in peptide synthesis. Analysis of racemization." Tetrahedron Letters, 24(3), 281-284.

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][5][7][8] Chemical Reviews, 109(6), 2455-2504. (Detailed review of S-Fm stability).

Sources

- 1. chempep.com [chempep.com]

- 2. Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-D-Cys(Fm)-OH Applications in Drug Discovery

[1]

Executive Summary & Chemical Profile[1][2]

H-D-Cys(Fm)-OH is a specialized amino acid building block used primarily in the synthesis of proteolytically stable peptidomimetics.[1] It combines the non-proteinogenic D-stereochemistry (conferring metabolic stability) with S-fluorenylmethyl (Fm) side-chain protection.[1]

Unlike the common Trityl (Trt) group, which is acid-labile, the Fm group is acid-stable but base-labile .[1] This unique orthogonality makes H-D-Cys(Fm)-OH a critical reagent for Boc solid-phase peptide synthesis (SPPS) and complex solution-phase strategies where thiols must remain protected during acidic cleavage steps (e.g., HF or TFA treatment).[1]

Chemical Specifications

| Property | Specification |

| Chemical Name | H-D-Cys(S-9-fluorenylmethyl)-OH |

| CAS Number | 257288-48-5 |

| Molecular Formula | C₁₈H₁₉NO₂S |

| Molecular Weight | 313.41 g/mol |

| Chirality | D-Enantiomer (R-configuration at |

| Protection | S-Fm (Side chain); Free Amine/Acid |

| Solubility | Soluble in DMF, DMSO, dilute acid; limited in water |

Strategic Applications in Drug Discovery

Retro-Inverso & D-Peptide Therapeutics

The primary application of H-D-Cys(Fm)-OH is the construction of D-peptides and Retro-Inverso (RI) peptides .[1]

-

Mechanism: D-amino acids disrupt the stereospecific binding pockets of endogenous proteases, significantly extending the in vivo half-life of peptide drugs.

-

Role of Cysteine: Cysteine residues are often critical for cyclization (disulfide bridges).[1][2] Using D-Cys allows for the synthesis of mirror-image disulfide bonds, stabilizing the bioactive conformation of RI peptides.

Orthogonal Protection in Boc SPPS

In standard Boc SPPS, the N-terminus is protected by Boc (acid-labile, removed by TFA).[1] Side chains must be stable to TFA.

-

The Problem: Common S-protecting groups like Trt are removed by TFA, leading to premature thiol exposure and potential oxidation/scrambling.

-

The Solution (S-Fm): The S-Fm group is stable to TFA and HF .[1] It withstands the repetitive acidic deprotection cycles of Boc SPPS and the final HF cleavage from the resin.

-

Deprotection: The S-Fm group is removed post-cleavage using basic conditions (e.g., piperidine or ammonia), allowing for controlled, late-stage disulfide formation.

Peptide Stapling & Macrocyclization

H-D-Cys(Fm)-OH is utilized to introduce "kinks" in peptide backbones to force specific secondary structures (e.g.,

Experimental Protocols

Protocol A: Solubility & Handling

Objective: Prepare a stable stock solution for coupling reactions.

-

Solvent Choice: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] Avoid alcohols which can interfere with coupling.[1]

-

Concentration: Dissolve H-D-Cys(Fm)-OH to a concentration of 0.1 M to 0.5 M .

-

Activation: Since the reagent is a zwitterion (free amine/acid), it may require slight warming (30°C) or the addition of 1 equivalent of DIEA if being used in a fragment condensation, though standard coupling usually involves the N-protected derivative (user note: if starting with H-D-Cys(Fm)-OH, one typically protects the N-terminus with Boc-OSu or Fmoc-OSu prior to SPPS, or uses it as the C-terminal residue loaded onto the resin).

Protocol B: Boc Solid-Phase Peptide Synthesis (SPPS)

Context: This protocol assumes H-D-Cys(Fm)-OH is being used as the C-terminal residue or has been N-Boc protected prior to coupling.[1]

Reagents:

-

Resin: MBHA or PAM resin.[1]

-

Coupling Agents: HBTU/DIEA or DIC/HOBt.[1]

-

Deprotection: 50% TFA in DCM.[1]

-

Cleavage: Anhydrous HF / p-Cresol (90:10).[1]

Step-by-Step Workflow:

-

Coupling:

-

Chain Elongation (Boc Cycle):

-

Resin Cleavage (HF):

Protocol C: Selective S-Fm Deprotection

Objective: Remove the S-Fm group to expose the free thiol for cyclization.[1]

Reagents:

-

Base: Piperidine or Diethylamine.[1]

-

Solvent: DMF.

Procedure:

-

Dissolve the lyophilized, S-Fm protected peptide in DMF (1–5 mg/mL).[1]

-

Add Piperidine to a final concentration of 20% (v/v) .

-

Agitate at room temperature for 1–2 hours .

-

Monitor: Use HPLC to observe the shift in retention time (loss of the hydrophobic fluorenyl group).

-

-

Workup:

-

Cyclization (Optional): Adjust pH to 8.0 in aqueous buffer and bubble air/oxygen to form the disulfide bond.

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonality of the S-Fm group in the context of Boc chemistry.

Figure 1: Orthogonal deprotection pathway showing S-Fm stability during acidic Boc/HF cycles and selective removal by base.[1][4]

Comparative Data: S-Protecting Groups

| Protecting Group | Acid Stability (TFA) | HF Stability | Base Stability (Piperidine) | Primary Application |

| Trityl (Trt) | Labile (Removed) | Labile | Stable | Fmoc SPPS |

| Acetamidomethyl (Acm) | Stable | Stable | Stable | Solution/SPPS (Requires Iodine to remove) |

| Fluorenylmethyl (Fm) | Stable | Stable | Labile | Boc SPPS / Orthogonal Ligation |

| 4-Methylbenzyl (Meb) | Stable | Labile | Stable | Boc SPPS (Removed by HF) |

Troubleshooting & Expert Tips

-

Solubility Issues: S-Fm peptides can be hydrophobic.[1] If the peptide precipitates during the piperidine deprotection step, add 6 M Guanidine HCl or use DMSO as a co-solvent.

-

Incomplete Deprotection: If 20% piperidine is too slow, use 50% piperidine or switch to DBU (1-2%) in DMF for rapid cleavage (5-10 mins).[1] Caution: DBU can cause aspartimide formation in susceptible sequences.

-

Scavenging: The removal of the Fm group generates dibenzofulvene.[1] While not as reactive as the cation from Trt removal, it is good practice to wash the crude peptide with hexane or ether if performing solution-phase deprotection to remove the fulvene byproduct.

-

Fmoc SPPS Warning: Do NOT use H-D-Cys(Fm)-OH in standard Fmoc SPPS if you intend the cysteine to remain protected.[1] The piperidine used to remove the N-terminal Fmoc group will also remove the S-Fm group, leading to side reactions (e.g., alkylation of the free thiol).

References

-

Kudryavtseva, E. V., et al. (2012).[1] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Albericio, F. (2000).[1] Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).[1]

-

PubChem. (2026).[1] Compound Summary: H-D-Cys(Fm)-OH.[1][6][7] National Library of Medicine.[1] Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fm stability).

Sources